molecular formula C21H16ClN3O2S B2981330 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 896678-56-1

5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2981330
CAS No.: 896678-56-1
M. Wt: 409.89
InChI Key: RQBGGFLOWLUBPC-UHFFFAOYSA-N
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Description

This compound (CAS: 902870-01-3) is a benzamide derivative featuring a thiazolo[5,4-b]pyridine core substituted at the 2-position of the phenyl ring. Its molecular formula is C₂₁H₁₆ClN₃O₂S, with a molecular weight of 409.89 g/mol . The structure includes:

  • 5-Chloro and 2-methoxy substituents on the benzamide ring.
  • A 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl group as the amide substituent.

The thiazolo[5,4-b]pyridine moiety is a bicyclic heteroaromatic system known for enhancing binding affinity to biological targets such as kinases and enzymes .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-12-10-13(20-25-17-4-3-9-23-21(17)28-20)5-7-16(12)24-19(26)15-11-14(22)6-8-18(15)27-2/h3-11H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBGGFLOWLUBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Thiazolo[5,4-b]pyridine Moiety: The thiazolo[5,4-b]pyridine moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thioamide.

    Coupling Reactions: The final step involves coupling the benzamide core with the thiazolo[5,4-b]pyridine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs and their biological activities:

Compound Name Key Structural Differences Biological Activity/Target Reference
5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (15a) Sulfonamide linkage at phenyl ring; pyridin-2-yl substituent Potent α-amylase/α-glucosidase inhibitor (anti-diabetic)
5-Chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide (15b) Sulfonamide linkage at phenyl ring; pyridin-3-yl substituent Acetylcholinesterase inhibitor (anti-Alzheimer’s)
3-Methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide (T60001) Methoxy at 3-position instead of 5-chloro/2-methoxy; no methyl group on phenyl Sirtuin modulator (chromatin/epigenetic regulation)
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzothiadiazole replaces benzamide; methyl group at phenyl Undisclosed (structural similarity suggests kinase or protease inhibition)
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl) Imidazo-thiazolo-pyridine core; methylsulfonyl group Radiolabeled tracer for receptor-binding studies

Pharmacological and Functional Insights

  • Enzyme Inhibition :

    • Compounds 15a and 15b () demonstrate how substituent positioning on the pyridine ring (2- vs. 3-) alters target specificity. The sulfonamide group in these analogs likely enhances solubility but may reduce blood-brain barrier penetration compared to the main compound’s benzamide group.
    • The 5-chloro substituent in the main compound may improve hydrophobic interactions with enzyme active sites, analogous to its role in 15a and 15b .
  • Epigenetic Modulation :

    • Compound T60001 () lacks the 5-chloro and 2-methoxy groups but retains the thiazolo-pyridine core. Its activity as a sirtuin modulator highlights the importance of the methoxy group’s position for epigenetic targets.

ADMET and Physicochemical Properties

Property Main Compound 15a (Anti-Diabetic) T60001 (Sirtuin Modulator)
Molecular Weight 409.89 g/mol ~450 g/mol (estimated) ~380 g/mol (estimated)
Hydrogen Bond Acceptors 6 8 (sulfonamide + pyridine) 5
LogP (Predicted) Moderate (~3.5) Higher (~4.0 due to sulfonamide) Lower (~2.8)
Synthetic Accessibility Requires Suzuki coupling Multi-step sulfonamide formation Simpler aryl coupling
  • The main compound’s 2-methoxy group may enhance metabolic stability compared to sulfonamide-containing analogs, which are prone to glucuronidation .
  • The thiazolo[5,4-b]pyridine core in all analogs contributes to π-π stacking interactions in target binding pockets .

Biological Activity

5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of drug development for various diseases. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17ClN4O Molecular Weight 344 81 g mol \text{C}_{18}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 344 81 g mol }

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its efficacy against different pathogens and its potential therapeutic roles.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have shown effectiveness against various bacterial strains:
    • Staphylococcus aureus: MIC < 40 μg/mL
    • Bacillus subtilis: MIC < 47 μg/mL
    • Salmonella typhimurium: MIC < 132 μg/mL
    • Candida albicans: MIC < 207 μg/mL .

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. It has been noted that thiazolo-pyridine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The specific mechanisms are yet to be fully elucidated but may involve inhibition of pro-inflammatory cytokines and enzymes .

Study on Thiazolo-Pyridine Derivatives

A study published in 2024 focused on the synthesis and biological evaluation of thiazolo-pyridine derivatives, including the target compound. The results indicated substantial antimicrobial activity and favorable pharmacokinetic profiles, suggesting good absorption and bioavailability .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. For example, docking against protein PDB: 2XCT revealed favorable interactions, indicating potential efficacy as a therapeutic agent . The binding scores and interaction pockets were analyzed, providing insights into how structural modifications could enhance activity.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound is critical for its development as a therapeutic agent. Preliminary studies suggest that it adheres to Lipinski's rules for drug-likeness, indicating good oral bioavailability and suitable physicochemical properties . Toxicity assessments are ongoing to evaluate safety profiles in vivo.

Data Summary Table

Activity MIC (μg/mL) Target Pathogen
Antimicrobial<40Staphylococcus aureus
Antimicrobial<47Bacillus subtilis
Antimicrobial<132Salmonella typhimurium
Antimicrobial<207Candida albicans
Anti-inflammatoryN/AVarious inflammatory pathways

Q & A

Q. What are the common synthetic routes for 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?

  • Methodological Answer : The synthesis typically involves three key steps: (i) Formation of the thiazolo[5,4-b]pyridine core via cyclization using POCl₃ at 120°C , (ii) Coupling of the thiazolo-pyridine intermediate with a substituted benzyl halide under basic conditions , (iii) Final amidation using 5-chloro-2-methoxybenzoyl chloride. Characterization via IR, NMR, and mass spectrometry ensures structural fidelity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) ,
  • ¹H/¹³C NMR to verify substituent positions and aromatic proton environments ,
  • ESI-MS for molecular weight validation ,
  • X-ray crystallography (if crystalline) to resolve hydrogen-bonding patterns, e.g., N–H⋯N interactions stabilizing dimer formation .

Q. What structural motifs influence its bioactivity?

  • Methodological Answer : Critical motifs include:
  • The thiazolo[5,4-b]pyridine core, which mimics cofactors in enzyme binding (e.g., PFOR inhibition in anaerobic organisms) ,
  • The 5-chloro-2-methoxybenzamide group, enhancing lipophilicity and target affinity ,
  • Substituents on the phenyl ring (e.g., methyl groups), which modulate steric effects and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields during synthesis?

  • Methodological Answer :
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems ,
  • Optimize solvent polarity (e.g., DMF or THF) to stabilize transition states ,
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Perform dose-response assays across multiple cell lines to account for tissue-specific effects ,
  • Use isothermal titration calorimetry (ITC) to quantify binding constants for target enzymes (e.g., PFOR) ,
  • Compare structural analogs (e.g., replacing methoxy with ethoxy) to isolate substituent-specific effects .

Q. How can enzymatic interactions (e.g., PFOR inhibition) be experimentally validated?

  • Methodological Answer :
  • X-ray crystallography to resolve binding modes in enzyme active sites ,
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities ,
  • Enzyme inhibition assays using NADH oxidation rates as a functional readout .

Q. What approaches address low aqueous solubility in pharmacological testing?

  • Methodological Answer :
  • Synthesize water-soluble prodrugs (e.g., phosphate esters) ,
  • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes ,
  • Modify the methoxy group to a hydrophilic substituent (e.g., hydroxyl) while retaining activity .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Methodological Answer :
  • Systematic substitution : Vary substituents on the benzamide and thiazolo-pyridine moieties ,
  • Pharmacophore mapping to identify essential hydrogen-bond acceptors/donors ,
  • QSAR models using descriptors like logP, polar surface area, and topological torsion .

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